molecular formula C8H14O3 B15354937 4,4-Dimethoxy-3-methylideneoxane

4,4-Dimethoxy-3-methylideneoxane

Cat. No.: B15354937
M. Wt: 158.19 g/mol
InChI Key: SAUKTTAYCZEQCR-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-3-methylideneoxane is a chemical compound with the molecular formula C7H14O3. It is a derivative of oxane and is characterized by the presence of two methoxy groups (-OCH3) attached to the same carbon atom in the oxane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-3-methylideneoxane typically involves the reaction of suitable precursors under controlled conditions. One common method is the cyclization of 4,4-dimethoxy-2-butanone with a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxy-3-methylideneoxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxy-3-methylideneoxane has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

4,4-Dimethoxy-3-methylideneoxane is similar to other oxane derivatives, such as tetrahydro-2H-pyran and its derivatives. its unique structural features, such as the presence of two methoxy groups on the same carbon, distinguish it from other compounds in this class. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • Tetrahydro-2H-pyran

  • 3,4-Dimethoxy-3',4'-methylenedioxy-7,9'-epoxylignan-9-ol

  • Dimethoxymethane

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Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4,4-dimethoxy-3-methylideneoxane

InChI

InChI=1S/C8H14O3/c1-7-6-11-5-4-8(7,9-2)10-3/h1,4-6H2,2-3H3

InChI Key

SAUKTTAYCZEQCR-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1=C)OC

Origin of Product

United States

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